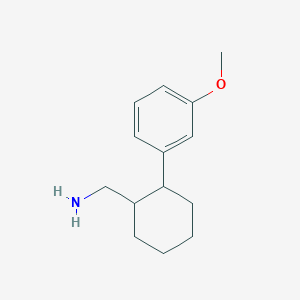
Cyclohexanemethanamine, 2-(3-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanemethanamine, 2-(3-methoxyphenyl)- is an organic compound with the molecular formula C14H21NO It is a derivative of cyclohexane and methanamine, featuring a methoxyphenyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanemethanamine, 2-(3-methoxyphenyl)- typically involves the reaction of cyclohexanone with 3-methoxyphenylamine. The process can be carried out under various conditions, including:
-
Reductive Amination: : This method involves the reduction of an imine intermediate formed from cyclohexanone and 3-methoxyphenylamine. Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
-
Suzuki-Miyaura Coupling: : This method involves the coupling of a boronic acid derivative of 3-methoxyphenylamine with a halogenated cyclohexane derivative. The reaction is typically catalyzed by palladium and requires a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of Cyclohexanemethanamine, 2-(3-methoxyphenyl)- may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanemethanamine, 2-(3-methoxyphenyl)- can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
-
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, Pd/C
Substitution: NaH, alkyl halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
Cyclohexanemethanamine, 2-(3-methoxyphenyl)- has a wide range of applications in scientific research, including:
-
Chemistry: : It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
-
Industry: : It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Cyclohexanemethanamine, 2-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Cyclohexanemethanamine, 2-(3-methoxyphenyl)- can be compared with other similar compounds, such as:
-
Cyclohexanemethanamine, 2-(4-methoxyphenyl)-: : This compound has a methoxy group at the para position instead of the meta position, leading to different chemical and biological properties.
-
Cyclohexanemethanamine, 2-(3-hydroxyphenyl)-: : The presence of a hydroxyl group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.
-
Cyclohexanemethanamine, 2-(3-chlorophenyl)-: : The substitution of a chlorine atom for the methoxy group can enhance the compound’s antimicrobial properties.
Conclusion
Cyclohexanemethanamine, 2-(3-methoxyphenyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for the synthesis of complex molecules. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in modern science.
Properties
CAS No. |
651312-70-8 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C14H21NO/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h4,6-7,9,12,14H,2-3,5,8,10,15H2,1H3 |
InChI Key |
UMDGVFXQBMCYNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


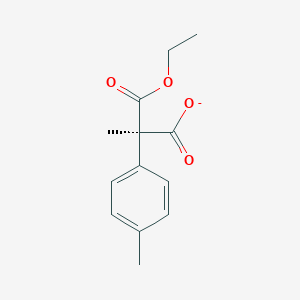
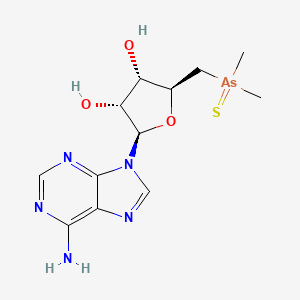
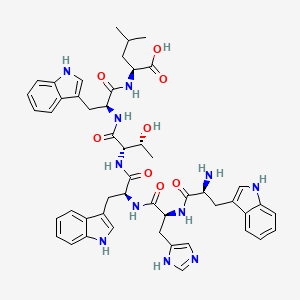
![Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12607021.png)
![({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12607025.png)
![5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12607042.png)
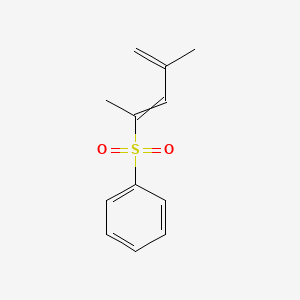
![L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B12607063.png)
![1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12607067.png)

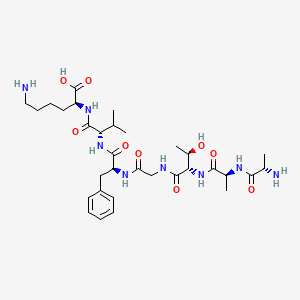
![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)
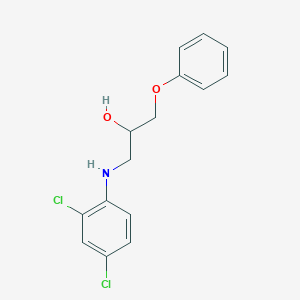
![4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one](/img/structure/B12607091.png)
